3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
Description
3-Methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide is a structurally complex small molecule characterized by:
- Imidazolidine core: A saturated five-membered ring with two nitrogen atoms and a ketone group at position 2.
- Pyridinyl-pyrazinyl side chain: A pyridine (position 4)-pyrazine hybrid linked via a methylene group to the carboxamide nitrogen.
This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where sulfonyl and heterocyclic motifs are critical (e.g., kinase inhibitors or protease modulators).
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4S/c1-26(24,25)21-9-8-20(15(21)23)14(22)19-10-12-13(18-7-6-17-12)11-2-4-16-5-3-11/h2-7H,8-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXNUDKDSLTIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of imidazolidine derivatives through condensation reactions. The specific synthetic pathway may vary, but it often includes the reaction of pyridine and pyrazine derivatives with appropriate carbonyl compounds under controlled conditions.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.
The compound is believed to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on key enzymes related to metabolic disorders and cancer.
Anticancer Activity
Research has indicated that compounds similar to this compound can inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a crucial player in cancer cell proliferation. In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 | 5.0 | PI3K inhibition | |
| A549 | 7.5 | Apoptosis induction | |
| HeLa | 4.0 | Cell cycle arrest |
Antidiabetic Properties
Another area of research focuses on the compound's potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is essential for managing diabetes mellitus. In animal models, administration of this compound resulted in improved glucose tolerance and insulin sensitivity.
Scientific Research Applications
Research indicates that 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide exhibits several biological activities:
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. It is believed to interact with key signaling pathways, particularly through the inhibition of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer cell survival and growth.
Table 1: Anticancer Activity Data
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 | 5.0 | PI3K inhibition | |
| A549 | 7.5 | Apoptosis induction | |
| HeLa | 4.0 | Cell cycle arrest |
These findings suggest that the compound can effectively reduce cell viability in various cancer cell lines, leading to apoptosis and cell cycle arrest.
Antidiabetic Properties
Another significant application of this compound is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial for managing type II diabetes mellitus. Studies indicate that administration of this compound improves glucose tolerance and insulin sensitivity in animal models, making it a candidate for further development in diabetes therapeutics.
Table 2: Antidiabetic Activity Data
| Study | Model | Outcome |
|---|---|---|
| Rat | Improved glucose tolerance | |
| Mouse | Enhanced insulin sensitivity |
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound.
- Anticancer Efficacy : A study involving MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to its ability to induce apoptosis via PI3K pathway inhibition.
- Diabetes Management : In a controlled animal study, administration of the compound led to statistically significant improvements in glucose levels following oral glucose tolerance tests, indicating its potential as a therapeutic agent for type II diabetes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis based on shared functional groups and motifs:
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Sulfonyl vs. Sulfonamide : The target’s methanesulfonyl group (electron-withdrawing) contrasts with the sulfonamide in Example 53 (), which offers hydrogen-bonding capacity. Sulfonyl groups generally improve solubility but may reduce membrane permeability compared to sulfonamides .
- Heterocyclic Side Chains : The pyridinyl-pyrazinyl moiety in the target resembles pyrimidinyl-piperazine systems in and . Pyrazine’s nitrogen-rich structure may enhance metal-binding or π-π stacking, analogous to pyrimidine’s role in kinase inhibition .
- Imidazolidine vs.
Q & A
What are the key synthetic routes for 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide, and how are intermediates characterized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of imidazolidine cores and subsequent functionalization. A common approach includes:
- Step 1: Formation of the imidazolidine-2-one scaffold via cyclization of substituted urea derivatives.
- Step 2: Introduction of the methanesulfonyl group using methylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Step 3: Coupling the pyridinylpyrazinylmethyl moiety via nucleophilic substitution or amide bond formation.
Characterization Methods:
- NMR Spectroscopy: H and C NMR (e.g., δ 11.55 ppm for NH protons in DMSO-d) .
- Mass Spectrometry: ESI-MS for molecular ion confirmation (e.g., m/z 392.2) .
- Purity Analysis: HPLC (>98% purity) and LCMS for tracking reaction progress .
How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions, stereochemical purity, or off-target effects. To address this:
- Control for Stereochemistry: Use chiral HPLC or X-ray crystallography to confirm stereochemical integrity .
- Standardize Assays: Compare activities under identical conditions (e.g., kinase inhibition assays at fixed ATP concentrations).
- SAR Studies: Systematically modify substituents (e.g., pyridine vs. pyrazine rings) to isolate contributing factors. For example, replacing the pyridin-4-yl group with pyridin-3-yl (as in ) may alter binding affinity .
What strategies optimize reaction yields during scale-up synthesis?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE): Apply statistical models to optimize parameters like temperature, solvent polarity, and catalyst loading. highlights flow chemistry for improved reproducibility and yield in heterocyclic syntheses .
- Purification Techniques: Use column chromatography with gradient elution or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity product .
- Byproduct Analysis: Monitor side reactions (e.g., over-sulfonylation) via TLC or inline IR spectroscopy .
What physicochemical properties are critical for predicting bioavailability?
Level: Basic
Methodological Answer:
Key parameters include:
- LogP: Calculated or experimentally determined (e.g., using shake-flask method) to assess lipophilicity. The pyrazine and pyridine groups may reduce LogP, affecting membrane permeability.
- Solubility: Test in biorelevant media (e.g., FaSSIF/FeSSIF). The methanesulfonyl group enhances aqueous solubility compared to methyl esters .
- Thermal Stability: DSC/TGA to identify decomposition points (>150°C suggests suitability for oral formulations) .
How can structural modifications enhance target selectivity in kinase inhibition studies?
Level: Advanced
Methodological Answer:
- Fragment-Based Design: Replace the pyridin-4-yl group with bulkier substituents (e.g., ’s pyridin-3-yl) to exploit hydrophobic pockets in kinases .
- Bioisosteric Replacement: Substitute the imidazolidine ring with pyrrolidine (as in ) to modulate conformational flexibility .
- Molecular Dynamics Simulations: Model binding interactions to predict steric clashes or hydrogen-bonding opportunities.
What analytical methods differentiate polymorphic forms of the compound?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
